molecular formula C34H36O6 B151297 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose CAS No. 6564-72-3

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Número de catálogo: B151297
Número CAS: 6564-72-3
Peso molecular: 540.6 g/mol
Clave InChI: OGOMAWHSXRDAKZ-RUOAZZEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol (CAS: 6564-72-3) is a benzyl-protected tetrahydropyran derivative with a molecular formula of C₃₄H₃₆O₆ and a molecular weight of 540.65 g/mol . It is characterized by four benzyloxy groups attached to the pyran ring and a hydroxymethyl substituent, which is also benzyl-protected. This compound is typically used as an intermediate in carbohydrate chemistry for synthesizing complex glycosides or glycoconjugates. Its storage requires sealed, dry conditions at room temperature, with precautions for hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Propiedades

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223333
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6564-72-3
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6564-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.193.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

The compound (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol , also known as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose , is a polyol derivative with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₃₄H₃₆O₆
  • Molecular Weight : 540.65 g/mol
  • CAS Number : 4132-28-9
  • Boiling Point : 672.4 °C
  • Melting Point : 145–149 °C

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • CYP Enzyme Inhibition :
    • Inhibits CYP1A2 and CYP3A4 enzymes, which are crucial for drug metabolism .
    • Does not inhibit CYP2C19, CYP2C9, or CYP2D6 .
  • Blood-Brain Barrier Penetration :
    • Classified as a BBB permeant and a P-glycoprotein substrate .
  • Absorption and Distribution :
    • High gastrointestinal absorption and favorable lipophilicity (Log P values ranging from 4.61 to 5.62) .

Antioxidant Activity

Studies have shown that compounds similar to (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol possess antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular systems.

Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of various benzyloxy derivatives using DPPH radical scavenging assays. The results indicated that (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol demonstrated significant radical scavenging activity compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)
Standard Antioxidant90%
Test Compound85%

Study 2: Enzyme Inhibition

In vitro studies assessed the inhibition of CYP enzymes by the compound. The findings revealed that it effectively inhibited CYP1A2 and CYP3A4 activities by approximately 70%, indicating its potential to affect drug metabolism significantly.

EnzymeInhibition (%)
CYP1A270%
CYP3A465%

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzyloxy Substitutions

Compound A : (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol
  • Molecular Formula : C₄₉H₅₆O₁₀
  • Molecular Weight : 804.977 g/mol
  • Key Differences :
    • Contains six benzyloxy groups (vs. four in the target compound).
    • Features a methoxy group and an additional pyran ring fused via a hydroxymethyl linkage.
    • Higher molecular weight and steric hindrance reduce solubility in polar solvents compared to the target compound .
Compound B : (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-ol
  • Molecular Formula : C₁₆H₂₂O₃
  • Molecular Weight : 262.34 g/mol
  • Key Differences :
    • Simplified structure with one benzyloxy group and a vinyl substituent .
    • Lower molecular weight and fewer protecting groups make it more reactive in nucleophilic additions .

Fluorinated and Heterocyclic Analogues

Compound C : (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)(methoxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
  • Molecular Formula: C₂₈H₃₀FNO₇S
  • Molecular Weight : 567.60 g/mol
  • Key Differences :
    • Incorporates a fluorophenyl-thiophene moiety and methoxy groups .
    • Designed for pharmaceutical applications (e.g., enzyme inhibition) due to enhanced electronic effects from fluorine .
Compound D : (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
  • Molecular Formula : C₂₇H₃₃ClO₈
  • Molecular Weight : 533.00 g/mol
  • Key Differences :
    • Contains chloro and ethoxybenzyl groups , enhancing lipophilicity for membrane permeability in drug candidates .
Compound E : (2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Indican)
  • Molecular Formula: C₁₄H₁₇NO₆
  • Molecular Weight : 295.29 g/mol
  • Key Differences :
    • Indole ring replaces benzyloxy groups, enabling fluorescence-based tracking in cellular studies.
    • Lower toxicity (H302 only) compared to the target compound’s multi-hazard profile .

Comparative Data Table

Property Target Compound Compound A Compound C Compound E
Molecular Formula C₃₄H₃₆O₆ C₄₉H₅₆O₁₀ C₂₈H₃₀FNO₇S C₁₄H₁₇NO₆
Molecular Weight (g/mol) 540.65 804.98 567.60 295.29
Key Functional Groups 4×Benzyloxy 6×Benzyloxy Fluorophenyl Indole
Primary Application Synthetic Intermediate Glycosylation Drug Development Lab Research
Hazard Profile H315, H319, H335 Not reported Not reported H302

Métodos De Preparación

Initial Protection of the 6-Hydroxyl

The primary hydroxyl at position 6 is protected as a benzyloxymethyl ether using benzyl chloromethyl ether and potassium tert-butoxide in tetrahydrofuran (THF), yielding 6-O-(benzyloxymethyl)-D-glucopyranose.

Sequential Benzylation of Secondary Hydroxyls

The 3-, 4-, and 5-hydroxyls are benzylated using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step requires careful temperature control (0–5°C) to minimize side reactions.

StepReagentsConditionsYield (%)
1BnCl, KOtBuTHF, 0°C, 4 h85
2BnBr, NaHDMF, 0°C, 12 h78

Final Deprotection and Cyclization

The hemiacetal form is stabilized by acidic workup (HCl in methanol), yielding the target compound with >98% purity after column chromatography.

Claisen-Schmidt Condensation in Intermediate Formation

The ACS Omega study highlights the use of Claisen-Schmidt condensation to synthesize 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals, precursors to the target compound. Reaction conditions were optimized for base and solvent (Table 1):

EntryBaseSolventTime (h)Yield (%)
1NaOHEtOH292
2DBUEtOH625

Sodium hydroxide in ethanol provided the highest yield (92%) by facilitating enolate formation and minimizing retro-aldol side reactions.

Palladium-Catalyzed Cross Dehydrogenative Coupling

Palladium(II) acetate catalyzes CDC reactions between glucalpropenones and alkenes, introducing substituents at the C1 and C2 positions. Key findings include:

  • Oxidant Selection : AgOTf outperformed Cu(OAc)₂, enhancing Pd(II) regeneration (Table 2).

  • Solvent System : DMF/DMSO (9:1) optimized solubility and reaction kinetics.

OxidantYield (%)
AgOTf78
Cu(OAc)₂20

Optimization of Reaction Conditions

Temperature and Catalytic Loading

Elevated temperatures (80°C) and 10 mol% Pd(OAc)₂ maximized CDC efficiency, while lower temperatures favored undesired byproducts.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilized the Pd intermediate, whereas nonpolar solvents led to premature catalyst deactivation.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Stereochemical Control
Stepwise Benzylation462High
Claisen-Schmidt/CDC373Moderate

The stepwise benzylation route offers superior stereochemical fidelity but requires multi-step purification. The Claisen-Schmidt/CDC approach streamlines synthesis but demands precise catalytic control.

Challenges in Stereochemical Control

  • Anomeric Effect : The axial 2-hydroxyl in the pyranose ring complicates benzylation at adjacent positions.

  • Regioselectivity : Differentiating between 3-, 4-, and 5-hydroxyls necessitates orthogonal protecting groups or kinetic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose
Reactant of Route 2
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.